molecular formula C7H5BrFNO2 B1420870 Methyl 2-Bromo-3-fluoroisonicotinate CAS No. 1214385-66-6

Methyl 2-Bromo-3-fluoroisonicotinate

Cat. No. B1420870
M. Wt: 234.02 g/mol
InChI Key: YEXYVWRWNOFYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Bromo-3-fluoroisonicotinate is a chemical compound with the CAS Number: 1214385-66-6 . It has a molecular weight of 234.02 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-bromo-3-fluoroisonicotinate . The InChI code is 1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Continuous Synthesis in Microreaction Systems

Pei Xie, Kai Wang, Jian Deng, and G. Luo (2020) discussed the advantages of continuous synthesis in microreaction systems over traditional batch processes. Although their work focused on the synthesis of 4-bromo-3-methylanisole, a compound used in thermal paper production, the methodology could be relevant for synthesizing complex halogenated compounds like Methyl 2-Bromo-3-fluoroisonicotinate. This approach allows for precise control over reaction conditions, potentially yielding higher purity and selectivity (Xie et al., 2020).

Novel Polymer Building Blocks

Stefan Durben, Yvonne Dienes, and T. Baumgartner (2006) developed cationic dithieno[3,2-b:2',3'-d]phospholes, accessible by methylation, and further functionalized them for use in luminescent, conjugated polyelectrolytes. This research highlights the potential of halogenated compounds in creating new materials with unique photoluminescent properties. Similarly, Methyl 2-Bromo-3-fluoroisonicotinate could serve as a precursor or building block in synthesizing novel polymers or materials with desired electronic or photophysical characteristics (Durben et al., 2006).

Environmental and Health Applications

Research by P. Fields and N. White (2002) on alternatives to methyl bromide for pest control underscores the environmental impact and health concerns associated with certain halogenated compounds. While Methyl 2-Bromo-3-fluoroisonicotinate was not directly studied, understanding the broader implications of using halogenated compounds in various applications, including their potential as pesticides or in material science, is crucial. This work suggests a need for evaluating the environmental and health safety of new compounds before widespread use (Fields & White, 2002).

Catalysis and Chemical Synthesis

Ning Huang et al. (2017) highlighted the importance of single substitution in Zirconium-based Metal-Organic Frameworks (Zr-MOFs) for high-performance catalysis. By manipulating the substituents on the framework's porphyrin unit, they significantly affected the catalytic performance. This indicates that precise structural modifications, such as those possible with halogenated intermediates like Methyl 2-Bromo-3-fluoroisonicotinate, can tailor catalysts for specific reactions, enhancing selectivity and efficiency (Huang et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-bromo-3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXYVWRWNOFYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Bromo-3-fluoroisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Bromo-3-fluoroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Bromo-3-fluoroisonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-Bromo-3-fluoroisonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-Bromo-3-fluoroisonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-Bromo-3-fluoroisonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Bromo-3-fluoroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.